molecular formula C22H19N3O4 B138281 ent-Tadalafil CAS No. 629652-72-8

ent-Tadalafil

Cat. No.: B138281
CAS No.: 629652-72-8
M. Wt: 389.4 g/mol
InChI Key: WOXKDUGGOYFFRN-KKSFZXQISA-N
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Mechanism of Action

Target of Action

ent-Tadalafil, also known as Tadalafil (6S,12AS)- or Tadalafil (6S,12aS)-, primarily targets phosphodiesterase-5 (PDE5) . PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) into its inactive form, 5’-GMP . By inhibiting PDE5, this compound increases the intracellular level of cGMP, prolonging cGMP-related cellular responses .

Mode of Action

As a selective PDE5 inhibitor, this compound interacts with its target by binding to the enzyme and preventing it from breaking down cGMP . This inhibition leads to an increase in intracellular cGMP levels, which in turn triggers a series of downstream effects, including smooth muscle relaxation . It’s important to note that this compound is inactive at concentrations up to 10 µm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide/cGMP pathway . This pathway plays a crucial role in various physiological and pathological processes. By inhibiting PDE5, this compound prolongs the effects of cGMP, leading to smooth muscle relaxation and vasodilation . This can have significant impacts on conditions like erectile dysfunction and pulmonary arterial hypertension .

Pharmacokinetics

Tadalafil exhibits linear pharmacokinetics over a dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively . Tadalafil has a long period of responsiveness, up to 36 hours

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of smooth muscle tissue . This is achieved through the inhibition of PDE5 and the subsequent increase in cGMP levels, leading to vasodilation . In the context of erectile dysfunction, this results in improved blood flow to the penis, facilitating erection . In the context of pulmonary arterial hypertension, it can help reduce blood pressure in the lungs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can impact its effectiveness. It’s also worth noting that certain health conditions, such as cardiovascular disease, diabetes, or depression, can influence the effectiveness of this compound . Furthermore, the efficacy of tadalafil can be influenced by the dosage regimen, with daily administration showing different effects compared to on-demand use .

Biochemical Analysis

Biochemical Properties

ent-Tadalafil plays a significant role in biochemical reactions. It inhibits the enzyme phosphodiesterase type-5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and increases the levels of cGMP . This leads to smooth muscle relaxation in the penis and the pulmonary vasculature, facilitating erection and reducing blood pressure in the pulmonary arteries, respectively .

Cellular Effects

This compound has various effects on different types of cells. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation . In smooth muscle cells of the corpus cavernosum and pulmonary vasculature, it promotes relaxation, aiding in erection and reducing pulmonary arterial pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the enzyme PDE5 and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels result in the activation of protein kinase G, which in turn phosphorylates certain proteins leading to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of this compound are observed over time in laboratory settings. It has a long duration of action, up to 36 hours , and its absorption is not affected by the presence of high-fat food . This allows for flexibility in timing sexual activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively inhibits PDE5 and improves erectile function

Metabolic Pathways

This compound is predominantly metabolized by the enzyme CYP3A2 to a catechol metabolite . This metabolic pathway involves the oxidation of the parent compound, followed by conjugation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ent-IC-351 involves the preparation of its enantiomer, (6R,12aS)-Tadalafil, followed by the separation of the enantiomers. The synthetic route typically includes the following steps:

Industrial Production Methods: : Industrial production of ent-IC-351 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for the separation and purification of the enantiomers .

Chemical Reactions Analysis

Types of Reactions: : ent-IC-351 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

ent-IC-351 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : ent-IC-351 is unique due to its inactivity compared to its enantiomer. This property makes it valuable in research for understanding the role of chirality in drug activity and the development of enantiomerically pure compounds .

Properties

IUPAC Name

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212165
Record name Tadalafil, (6S ,12aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629652-72-8
Record name Tadalafil, (6S ,12aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tadalafil, (6S ,12aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TADALAFIL, (6S ,12AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes ent-Tadalafil significant in the context of food safety?

A1: Recent years have seen a rise in the adulteration of food products and dietary supplements with Tadalafil-like compounds, including this compound. These adulterants pose serious health risks to consumers. [] The research emphasizes the need for sensitive and reliable methods to detect these compounds in food and beverages to ensure consumer safety.

Q2: How does the concept of "molecular softness" contribute to developing a reliable detection method for this compound and its analogs?

A2: Researchers explored the use of computational chemistry, particularly the concept of "molecular softness," to design effective haptens for antibody generation. [] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule.

Q3: Beyond detection, has there been research focusing on the synthesis of this compound?

A3: Yes, a study explored a novel synthetic route for producing this compound. [] This research focused on a diastereospecific synthesis of tetrahydroisoquinolines, key structural components of this compound, utilizing a radical cyclization approach. While the specific details of the synthesis are beyond the scope of this Q&A, this research highlights the ongoing interest in developing efficient and controlled synthetic pathways for this compound, which could be valuable for various research purposes.

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